N-(5-((R)-2-(benzyl((R)-1-(4-methoxyphenyl)propan-2-yl)amino)-1-(benzyloxy)ethyl)-2-hydroxyphenyl)formamide hemifumarate
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Overview
Description
N,O-Dibenzylated formoterol: is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.6 g/mol . It is an advanced intermediate used in the preparation of formoterol hemifumarate, a potent, selective, and long-acting beta2-adrenoceptor agonist . This compound is known for its role in the synthesis of formoterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,O-Dibenzylated formoterol involves several steps. One common method includes the extraction of the protected (N,O-dibenzylated) formoterol base using ethyl acetate and ammonia . The process typically involves the following steps:
Protection: The formoterol base is protected by benzylation.
Extraction: The protected formoterol base is extracted using a mixture of ethyl acetate and ammonia.
Purification: The extracted compound is purified to obtain N,O-Dibenzylated formoterol.
Industrial Production Methods: Industrial production of N,O-Dibenzylated formoterol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,O-Dibenzylated formoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of formoterol derivatives with different functional groups .
Scientific Research Applications
N,O-Dibenzylated formoterol has several scientific research applications, including:
Mechanism of Action
N,O-Dibenzylated formoterol exerts its effects by acting as a beta2-adrenoceptor agonist. It binds to beta2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This mechanism is similar to that of formoterol, which is used to treat asthma and COPD by relaxing the airway muscles and improving airflow .
Comparison with Similar Compounds
Formoterol: A long-acting beta2-agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta2-agonist with a similar mechanism of action.
Albuterol: A short-acting beta2-agonist used for quick relief of asthma symptoms.
Uniqueness: N,O-Dibenzylated formoterol is unique due to its role as an intermediate in the synthesis of formoterol hemifumarate. Its specific chemical structure allows for the selective and long-acting effects of formoterol, making it a valuable compound in medicinal chemistry and pharmaceutical production .
Properties
Molecular Formula |
C70H76N4O12 |
---|---|
Molecular Weight |
1165.4 g/mol |
IUPAC Name |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-phenylmethoxyethyl]-2-hydroxyphenyl]formamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-33(39-23-28-11-7-4-8-12-28)29-15-18-32(37)31(20-29)34-24-36;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,33,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*25-,33+;/m11./s1 |
InChI Key |
KZKVNIHAZLPNQX-DSUHOICQSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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